molecular formula C20H22O3 B122869 6-Oxo-ethinylestradiol CAS No. 38002-18-5

6-Oxo-ethinylestradiol

Cat. No. B122869
CAS RN: 38002-18-5
M. Wt: 310.4 g/mol
InChI Key: QHTAUDUBRNENFJ-VCNAKFCDSA-N
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Description

6-Oxo-ethinylestradiol is a chemical compound with the molecular formula C20H22O3 . It is also known by several other names such as Ethinylestradiol Impurity G, 19-Norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17-dihydroxy-, (17.alpha.)-, 6-Keto Ethinyl Estradiol, and others .


Molecular Structure Analysis

The molecular structure of 6-Oxo-ethinylestradiol is characterized by a molecular weight of 310.3869 . A study on ethinyl estradiol solid dispersion used differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy to examine its physicochemical properties and polymorphic state .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Oxo-ethinylestradiol, a derivative of ethinylestradiol, can be synthesized through a simple procedure involving acetate and ketone, with phase transfer catalyzed esterification producing a sulfonate compound (Weber et al., 1989).

Biological and Environmental Impact

  • Ethinylestradiol induces oxidative DNA damage in rat testicular cells via an estrogen receptor-mediated mechanism. This can be instrumental in understanding the differential susceptibility to ethinylestradiol in cell sub-populations (Wellejus et al., 2004).
  • Comparative studies show different effects of ethinylestradiol and estradiol on oxidative stress and nitric oxide synthesis in human endothelial cell cultures, which can be significant in understanding cardiovascular implications (Andozia et al., 2010).
  • Research on the genotoxic potential of ethinylestradiol in cultured mammalian cells highlights its possible carcinogenicity and the role of reactive oxygen species in genotoxic damage (Siddique et al., 2005).

Drug Formulation and Stability

  • The stability of 6-Oxo-ethinylestradiol in drug formulations, especially in fluid bed granulation processes, is critical and affected by drying conditions. This information is essential for pharmaceutical development (Roßteuscher-Carl et al., 2015).

Ecological Studies

  • Dietary exposure studies on fish species with 17Alpha-ethinylestradiol highlight its potential to interfere with the endocrine system, affecting reproduction and causing population-level effects. This is crucial in assessing environmental risks of synthetic estrogens (Collí-Dulá et al., 2014).

Pharmacokinetics and Drug Interactions

  • Pharmacokinetic drug interaction studies involving 17α-Ethinylestradiol are essential in understanding its metabolism and the risks associated with its use in oral contraceptives. These studies provide insights into potential interactions with other medications (Zhang et al., 2007).

Toxicological Research

  • Long-term exposure studies on the Chinese rare minnow provide data for establishing water quality criteria and understanding the mechanisms of toxic effects of 17alpha-Ethinylestradiol, an important aspect in environmental toxicology (Zha et al., 2008).

Medical Applications

  • Ethinylestradiol has been explored for its potential in improving prostate-specific antigen levels in pretreated castration-resistant prostate cancer patients, demonstrating its therapeutic applications beyond contraception (Izumi et al., 2010).

Biosensing Technologies

  • Development of biosensors for detecting 17α-ethinylestradiol, utilizing advanced materials like polyvinylpyrrolidone, chitosan, and reduced graphene oxide, is a significant advancement in environmental monitoring and public health safety (Pavinatto et al., 2018).

Safety And Hazards

The safety data sheet for ethinylestradiol, a related compound, classifies it as having acute oral toxicity (Category 4), carcinogenicity (Category 2), and reproductive toxicity (Category 1A) . Another source also mentions the hazards associated with ethinylestradiol .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTAUDUBRNENFJ-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191417
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-ethinylestradiol

CAS RN

38002-18-5
Record name 6-Oxo-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-OXO-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Weber, J Schaumann, C Carl… - Journal für …, 1989 - Wiley Online Library
A novel efficient approach to the Synthesis of 6â•’Oxo Ethinylestradiol and its 3â•’isopropanesulfonate
Number of citations: 9 onlinelibrary.wiley.com
C Neto, MC Oliveira, L Gano, F Marques, T Yasuda… - Steroids, 2012 - Elsevier
In order to develop potential radiolabelled probes for imaging estrogen receptor (ER) positive tumours, we have synthesized and characterized a series of novel 7α-alkoxy-17α-(4′-…
Number of citations: 22 www.sciencedirect.com
S Görög - Steroid Analysis, 2010 - Springer
The aim of this section is to give an overview of the requirements of steroid analysis in pharmaceutical industry and to cover the methodological aspects of these requirements with …
Number of citations: 7 link.springer.com
World Health Organization - WHO Drug Information, 2018 - apps.who.int
More than 300 delegates from regulatory authorities of WHO Member States participated in the 18th ICDRA. The recommendations as presented at the end of the conference are set out …
Number of citations: 2 apps.who.int
World Health Organization - WHO Drug Information, 2018 - apps.who.int
Medicines Quality Assurance working documents will only be sent out electronically and will also be placed on the Medicines website for comment under “Current projects”. If you have …
Number of citations: 3 apps.who.int
RL Morais - 2012 - repositorio.bc.ufg.br
Contaminations of water and wastewater with endocrine disrupters from domestic and industrial discharges have been proven in several regions of the planet. Among the endocrine …
Number of citations: 6 repositorio.bc.ufg.br
北島直登 - 日本泌尿器科學會雑誌, 1981 - jstage.jst.go.jp
… 6-oxo-ethinylestradiol-6-CMOBSAよ り, 各々作製 されたantiserum, …
Number of citations: 1 www.jstage.jst.go.jp

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